Ldh-IN-1
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Overview
Description
LDH-IN-1 is a novel pyrazole-based inhibitor of human lactate dehydrogenase (LDH), specifically targeting the isoforms LDHA and LDHB with IC50 values of 32 and 27 nM, respectively . Lactate dehydrogenase plays a crucial role in the conversion of pyruvate to lactate during anaerobic glycolysis, a process that is often upregulated in cancer cells
Preparation Methods
The synthesis of LDH-IN-1 involves several steps, starting with the preparation of the pyrazole core. The synthetic route typically includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Functionalization of the pyrazole ring: Various substituents can be added to the pyrazole ring through electrophilic substitution reactions.
Final assembly: The functionalized pyrazole is then coupled with other molecular fragments to form the final this compound compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
LDH-IN-1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: The pyrazole ring can participate in redox reactions, which may alter its inhibitory activity.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can modify the substituents on the pyrazole ring, potentially enhancing its inhibitory potency.
Hydrolysis: Under certain conditions, this compound can undergo hydrolysis, leading to the breakdown of the compound.
Common reagents used in these reactions include hydrazine, 1,3-diketones, and various electrophiles and nucleophiles. The major products formed from these reactions are typically modified versions of the pyrazole ring with different substituents .
Scientific Research Applications
LDH-IN-1 has a wide range of scientific research applications, including:
Cancer Research: By inhibiting lactate dehydrogenase, this compound can reduce the production of lactate in cancer cells, potentially slowing their growth and proliferation.
Metabolic Disorders: This compound can be used to study metabolic pathways involving lactate dehydrogenase, providing insights into disorders such as lactic acidosis.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting lactate dehydrogenase.
Biochemical Studies: Researchers use this compound to investigate the biochemical properties and functions of lactate dehydrogenase in various tissues.
Mechanism of Action
LDH-IN-1 exerts its effects by binding to the active site of lactate dehydrogenase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of pyruvate to lactate, disrupting the glycolytic pathway. The molecular targets of this compound are the LDHA and LDHB isoforms of lactate dehydrogenase. The inhibition of these isoforms leads to a decrease in lactate production, which can affect cellular metabolism and energy production .
Comparison with Similar Compounds
LDH-IN-1 is unique among lactate dehydrogenase inhibitors due to its high specificity and potency for the LDHA and LDHB isoforms. Similar compounds include:
FX11: Another LDH inhibitor with a different chemical structure but similar inhibitory effects on LDH.
Gossypol: A natural compound that inhibits LDH but with lower specificity and potency compared to this compound.
Oxamate: A pyruvate analog that inhibits LDH but is less potent than this compound.
The uniqueness of this compound lies in its pyrazole-based structure, which provides high specificity and potency for LDHA and LDHB, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H26N4O4S2 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[5-(cyclopropylmethyl)-3-(3-phenylphenyl)-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C30H26N4O4S2/c31-40(37,38)24-13-11-19(12-14-24)15-25-27(16-20-9-10-20)34(30-32-26(18-39-30)29(35)36)33-28(25)23-8-4-7-22(17-23)21-5-2-1-3-6-21/h1-8,11-14,17-18,20H,9-10,15-16H2,(H,35,36)(H2,31,37,38) |
InChI Key |
ALJORCZKMBZYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC=CC(=C4)C5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)N |
Origin of Product |
United States |
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